Isoniazid

Catalog No.
S530930
CAS No.
54-85-3
M.F
C6H7N3O
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoniazid

CAS Number

54-85-3

Product Name

Isoniazid

IUPAC Name

pyridine-4-carbohydrazide

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)

InChI Key

QRXWMOHMRWLFEY-UHFFFAOYSA-N

SMILES

Array

solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 77 °F (NTP, 1992)
Solubility in alcohol at 25 °C: about 2, in boiling alcohol: about 10%; in chloroform: about 0.1%. Practically insoluble in ether, benzene.
Sol in methyl ethyl ketone, acetone
In water, 1.4X10+5 mg/L at 25 °C
3.49e+01 g/L
Solubility in water, g/100ml at 20Â °C: 12.5

Synonyms

Acid Vanillylidenehydrazide, Isonicotinic, Ftivazide, Hydrazide, Isonicotinic Acid, Isonex, Isoniazid, Isonicotinic Acid Hydrazide, Isonicotinic Acid Vanillylidenehydrazide, phthivazid, Phthivazide, Tubazide, Vanillylidenehydrazide, Isonicotinic Acid

Canonical SMILES

C1=CN=CC=C1C(=O)NN

Isomeric SMILES

C1=CN=CC=C1C(=O)NN

The exact mass of the compound Isoniazid is 137.0589 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 77° f (ntp, 1992)140000 mg/l (at 25 °c)1.02 msolubility in alcohol at 25 °c: about 2, in boiling alcohol: about 10%; in chloroform: about 0.1%. practically insoluble in ether, benzene.sol in methyl ethyl ketone, acetonein water, 1.4x10+5 mg/l at 25 °c3.49e+01 g/lsolubility in water, g/100ml at 20 °c: 12.513.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines. It belongs to the ontological category of carbohydrazide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Isoniazid (pyridine-4-carbohydrazide) is a foundational pyridine derivative characterized by its highly reactive hydrazide functional group and exceptional aqueous solubility. In pharmaceutical and microbiological research, it serves as the definitive benchmark prodrug for KatG-dependent inhibition of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in mycobacterial mycolic acid biosynthesis [1]. Beyond its role as a first-line anti-tubercular reference standard, Isoniazid is heavily procured as a versatile synthetic building block in coordination chemistry and drug discovery. Its terminal amine readily undergoes condensation reactions to form biologically active Schiff bases and hydrazone ligands, making it an indispensable precursor for metallo-supramolecular complexes and combinatorial library generation [2].

Substituting Isoniazid with closely related in-class analogs compromises both assay integrity and synthetic viability. While Ethionamide also targets InhA, it is activated by a completely different enzymatic pathway (EthA monooxygenase rather than KatG) and suffers from poor aqueous solubility, making it an invalid substitute for KatG-specific screening or aqueous formulations [1][2]. Attempting to use the hydrolyzed precursor, isonicotinic acid, fails in ligand synthesis because it lacks the reactive hydrazide moiety required for rapid Schiff base condensation [3]. Furthermore, alkylated derivatives like Iproniazid exhibit abolished KatG activation and instead act as monoamine oxidase inhibitors, fundamentally shifting the mechanism of action and rendering them useless as anti-mycobacterial baselines.

Aqueous Solubility for Liquid Media and Green Chemistry

Isoniazid exhibits exceptionally high aqueous solubility, which is critical for formulating liquid culture media and conducting green-chemistry aqueous phase syntheses. Unlike its structural analog Ethionamide, which suffers from poor aqueous solubility and often requires complex cocrystal or salt engineering (e.g., with fluorobenzoic acids) to achieve viable dissolution, pure Isoniazid dissolves readily in water[1]. This thermodynamic stability in aqueous environments eliminates the need for organic co-solvents in standard microbiological assays and synthetic reactions [2].

Evidence DimensionAqueous solubility profile
Target Compound DataHighly soluble in aqueous medium, no co-solvents required
Comparator Or BaselineEthionamide (poor aqueous solubility, requires cocrystallization)
Quantified DifferenceIsoniazid enables direct aqueous dissolution; Ethionamide requires formulation engineering.
ConditionsStandard aqueous buffer / microbiological media at ambient temperature

Ensures seamless integration into high-throughput aqueous assays and green-chemistry synthetic workflows without the need for solubilizing agents.

High-Yield Hydrazone and Schiff Base Precursor Reactivity

The terminal amine of Isoniazid's hydrazide group is highly reactive, making it an optimal precursor for synthesizing combinatorial libraries of Schiff bases and hydrazones. Under microwave irradiation in an aqueous medium, Isoniazid condenses with aromatic aldehydes to yield N'-[(1Z)-(substituted aromatic)methylidene] pyridine-4-carbohydrazides at 90.7–98.7% yields within 7–9 minutes [1]. In contrast, conventional reflux methods or less reactive amine precursors typically require 1 to 7 hours of reaction time and yield only ~70%[2]. This rapid, high-yield conversion is vital for industrial scale-up and ligand discovery.

Evidence DimensionSynthetic conversion yield and reaction time
Target Compound Data90.7–98.7% yield in 7–9 minutes (microwave)
Comparator Or BaselineConventional condensation methods (~70% yield in 1–7 hours)
Quantified Difference>20% absolute increase in yield and >85% reduction in reaction time
ConditionsAqueous medium, microwave irradiation (240 W) vs. standard reflux

Dramatically accelerates the synthesis of metallo-supramolecular ligands and pharmaceutical intermediates, reducing processing time and maximizing throughput.

Benchmark Minimum Inhibitory Concentration (MIC) against M. tuberculosis

As the definitive first-line anti-tubercular reference standard, Isoniazid demonstrates extreme potency against susceptible Mycobacterium tuberculosis strains. Against the standard H37Rv reference strain, Isoniazid achieves a Minimum Inhibitory Concentration (MIC) of 0.02 to 0.06 mg/L [1]. In contrast, the second-line in-class substitute Ethionamide typically requires much higher concentrations, with high-level resistance thresholds defined at ≥25 mg/L and baseline MICs significantly above Isoniazid's range (often >0.5 mg/L) [2]. This quantitative gap solidifies Isoniazid as the mandatory positive control for evaluating novel InhA inhibitors.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv
Target Compound Data0.02 - 0.06 mg/L
Comparator Or BaselineEthionamide (Baseline MICs >0.5 mg/L, resistance threshold ≥25 mg/L)
Quantified DifferenceIsoniazid is at least 10- to 25-fold more potent against the susceptible H37Rv baseline.
ConditionsBACTEC 460-TB system / modified broth radiometric method

Provides the necessary sensitivity and dynamic range required for validating the efficacy of next-generation anti-mycobacterial compounds.

Ultra-Tight Binding Affinity for InhA Structural Studies

The mechanism of Isoniazid involves KatG-mediated activation to form an INH-NAD adduct, which acts as a slow, tight-binding competitive inhibitor of the InhA enoyl reductase. The fully formed INH-NAD complex binds to wild-type InhA with an exceptional overall dissociation constant (Ki) of 0.75 ± 0.08 nM[1]. This is a massive increase in affinity compared to the initial, weak binding state of the unreacted complex (Ki = 16 ± 11 nM) [1]. This sub-nanomolar affinity makes the INH-NAD-InhA complex the gold standard for X-ray crystallography and structure-based drug design targeting the FAS-II pathway [2].

Evidence DimensionInhA inhibition dissociation constant (Ki)
Target Compound DataActivated INH-NAD adduct (Ki = 0.75 ± 0.08 nM)
Comparator Or BaselineInitial weak binding complex (Ki = 16 ± 11 nM)
Quantified Difference~21-fold increase in binding affinity upon slow-binding conversion.
ConditionsPure InhA enzyme kinetics assay, 25 °C

Crucial for structural biologists and biochemists requiring a stable, ultra-high-affinity complex to map the InhA binding pocket.

KatG-Dependent Drug Discovery and Resistance Modeling

Because Isoniazid requires KatG for activation to achieve its sub-nanomolar InhA inhibition (Ki = 0.75 nM), it is the mandatory baseline compound for screening novel tuberculosis drugs. It is specifically procured to model KatG-mutation-driven resistance (e.g., S315T mutants) and to validate direct InhA inhibitors that bypass the KatG activation pathway [1].

Precursor for Metallo-Supramolecular Ligands

Leveraging its highly reactive hydrazide terminal amine, Isoniazid is heavily utilized in synthetic chemistry to produce Schiff bases and hydrazones. These derivatives act as multidentate ligands for synthesizing octahedral transition metal complexes (such as Cr(III), Cu(II), and Ni(II)), which are explored for advanced catalytic and pharmacological applications [2].

Aqueous-Phase Combinatorial Chemistry

Due to its high aqueous solubility compared to analogs like Ethionamide, Isoniazid is an ideal starting material for green-chemistry workflows. It enables rapid, high-yield microwave-assisted condensations in water, allowing for the high-throughput generation of pharmaceutical intermediate libraries without the need for toxic organic solvents [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Isoniazid appears as odorless colorless or white crystals or white crystalline powder. Taste is slightly sweet at first and then bitter. pH (1% aqueous solution) 5.5-6.5. pH (5% aqueous solution) 6-8. (NTP, 1992)
Solid
WHITE CRYSTALLINE ODOURLESS POWDER.

Color/Form

COLORLESS OR WHITE CRYSTALS, OR A WHITE, CRYSTALLINE POWDER
Crystals from alcohol

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

137.058911855 Da

Monoisotopic Mass

137.058911855 Da

Flash Point

374 °F (NTP, 1992)
> 250Â °C

Heavy Atom Count

10

LogP

-0.7
-0.7 (LogP)
log Kow = -0.70
-0.8

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

340.5 °F (NTP, 1992)
171.4 °C
170-173Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V83O1VOZ8L

GHS Hazard Statements

Aggregated GHS information provided by 368 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (92.12%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Isoniazid is used for the treatment of all forms of tuberculosis in which organisms are susceptible. It is also used in combination with rifampin and pyrazinamide.
For active immunisation of chicks from 1 day of age to reduce clinical signs (diarrhoea), intestinal lesions and oocysts output associated with coccidiosis caused by Eimeria acervulina, Eimeria brunetti, Eimeria maxima, Eimeria necatrix and Eimeria tenella. ,
Isoniazid (INH) is an antibiotic indicated in the first-line treatment of active Mycobacterium tuberculosis infection.

Livertox Summary

Isoniazid is the most reliable and most commonly used medication for tuberculosis. Isoniazid therapy is often associated with minor, transient and asymptomatic elevations in serum aminotransferase levels but, more importantly, isoniazid is a well known cause of acute clinically apparent liver injury which can be severe and is sometimes fatal.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antitubercular Agents
Antituberculosis Agents

Therapeutic Uses

Antitubercular Agents
MEDICATION (VET): Antibacterial (tuberculostatic); anti-actinomycotic agent.
Isoniazid is indicated alone in the treatment of latent tuberculosis infection in the following persons: Household members and other close contacts of patients with recently diagnosed tuberculosis who have a positive tuberculin skin test (PPD) of greater than or equal to 5 mm; (tuberculin-negative children and adolescents who have been close contacts of infectious persons within the past 3 months are also candidates for preventative therapy until a repeat PPD is done 12 weeks after contact with the infectious source /NOT included in US product labeling/). /Included in US product labeling/
Isoniazid is indicated alone in the treatment of latent tuberculosis infection in the following persons: HIV-infected persons of any age with a positive tuberculin skin test of greater than or equal to 5 mm or a past history of a positive tuberculin skin test; also persons with risk factors for HIV infection whose HIV status is unknown but who are suspected of having HIV infection. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for ISONIAZID (16 total), please visit the HSDB record page.

Pharmacology

Isoniazid is a bactericidal agent active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis and M. kansasii. It is a highly specific agent, ineffective against other microorganisms. Isoniazid is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly.
Isoniazid is a synthetic derivative of nicotinic acid with anti-mycobacterial properties. Although its mechanism of action is still unclear, isoniazid appears to block the synthesis of mycolic acids, major components of the mycobacterial cell wall. This agent is only active against actively growing mycobacteria because, as a pro-drug, it requires activation in susceptible mycobacterial species. Isoniazid also interferes with mycobacterial metabolism of vitamin B6. Resistance occurs due to decreased bacterial wall penetration. (NCI04)

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

QI01AN01
J - Antiinfectives for systemic use
J04 - Antimycobacterials
J04A - Drugs for treatment of tuberculosis
J04AC - Hydrazides
J04AC01 - Isoniazid

Mechanism of Action

Isoniazid is a prodrug and must be activated by bacterial catalase. Specficially, activation is associated with reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex. Once activated, isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall. At therapeutic levels isoniazid is bacteriocidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms. Specifically isoniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor. It is the INH-NAD adduct that acts as a slow, tight-binding competitive inhibitor of InhA.
Although the mechanism of action of isoniazid is unknown, several hypotheses have been proposed. These include effects on lipids, nucleic acid biosynthesis, and glycolysis. ... /It has been suggested that/ a primary action of isoniazid /is/ to inhibit the biosynthesis of mycolic acids, important constituents of the mycobacterial cell wall. Because mycolic acids are unique to mycobacteria, this action would explain the high degree of selectivity of the antimicrobial activity of isoniazid. Exposure to isoniazid leads to a loss of acid fastness and a decrease in the quantity of methanol-extractable lipid of the microorganisms.
Isoniazid is bacteriostatic for "resting" bacilli but is bactericidal for rapidly dividing microorganisms. The minimal tuberculostatic concentration is 0.025 to 0.05 ug/ml.

Vapor Pressure

Negligible (NTP, 1992)
4.6X10-5 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

54-85-3

Absorption Distribution and Excretion

Readily absorbed following oral administration; however, may undergo significant first pass metabolism. Absorption and bioavailability are reduced when isoniazid is administered with food.
From 50 to 70 percent of a dose of isoniazid is excreted in the urine within 24 hours.
ISONIAZID DIFFUSES READILY INTO ALL BODY FLUIDS AND CELLS. THE DRUG IS DETECTABLE IN SIGNIFICANT QUANTITIES IN PLEURAL AND ASCITIC FLUIDS; CONCENTRATIONS IN CEREBROSPINAL FLUID ARE SIMILAR TO THOSE IN THE PLASMA. ISONIAZID PENETRATES WELL INTO CASEOUS MATERIAL. THE CONCENTRATION OF THE AGENT IS INITIALLY HIGHER IN THE PLASMA AND MUSCLE THAN IN THE INFECTED TISSUE, BUT THE LATTER RETAINS THE DRUG FOR A LONG TIME IN QUANTITIES WELL ABOVE THOSE REQUIRED FOR BACTERIOSTASIS.
FROM 75 TO 95% OF A DOSE OF ISONIAZID IS EXCRETED IN THE URINE WITHIN 24 HR, MOSTLY AS METABOLITES.
Readily absorbed following oral administration; however, may undergo significant first pass metabolism. Absorption and bioavailability were reduced when isoniazid was administered with food.
Widely distributed to all fluids and tissues, including cerebrospinal fluid, pleural and ascitic fluids, skin, sputum, saliva, lungs, muscle, and caseous tissue. Crosses the placenta and is excreted in breast milk.
For more Absorption, Distribution and Excretion (Complete) data for ISONIAZID (10 total), please visit the HSDB record page.

Metabolism Metabolites

Primarily hepatic. Isoniazid is acetylated by N -acetyl transferase to N -acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine. Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system. The rate of acetylation is genetically determined. Slow acetylators are characterized by a relative lack of hepatic N -acetyltransferase.
Isoniazid is inactivated in the liver, mainly by acetylation and dehydrazination. Metabolites of the drug include acetylisoniazid, isonicotinic acid, monoacetylhydrazine, diacetylhydrazine, and isonicotinyl glycine.
/IN MAN/ ... MOST IMPORTANT METABOLITES OF INH IN URINE /WERE FOUND/ TO BE 1-ACETYL-2-ISONICOTINOYLHYDRAZINE (ACETYL INH), N-ACETYL-N'-ISONICOTINIC ACID, ISONICOTINYLGLYCINE, PYRUVIC ACID ISONICOTINYLHYDRAZONE AND ALPHA-OXOGLUTARIC ACID ISONICOTINYLHYDRAZONE ... .
IN VIVO METABOLISM OF INH IN RABBIT ... YIELDS ISONICOTINIC ACID AND AMMONIA, LATTER BEING DERIVED FROM RAPID BREAKDOWN OF HYDRAZINE GROUP ... .
Acetylation of acetylisoniazid results in the formation of monoacetylhydrazine which has been shown to be a potent hepatotoxin in animals. Microsomal metabolism of monoacetylhydrazine in animals results in production of a reactive acylating species capable of covalently binding with tissue macromolecules (i.e., liver protein) and subsequently causing hepatic necrosis.
For more Metabolism/Metabolites (Complete) data for ISONIAZID (6 total), please visit the HSDB record page.
Isoniazid has known human metabolites that include isoniazid N-acetyl and 3,4,5-Trihydroxy-6-[2-(pyridine-4-carbonyl)hydrazinyl]oxane-2-carboxylic acid.
Primarily hepatic. Isoniazid is acetylated by N -acetyl transferase to N -acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine. Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system. The rate of acetylation is genetically determined. Slow acetylators are characterized by a relative lack of hepatic N -acetyltransferase. Route of Elimination: From 50 to 70 percent of a dose of isoniazid is excreted in the urine within 24 hours. Half Life: Fast acetylators: 0.5 to 1.6 hours. Slow acetylators: 2 to 5 hours.

Wikipedia

Isoniazid

Drug Warnings

The incidence of and risk factors associated with hepatotoxicity in patients with chronic hepatitis have not been systematically studied. Therefore, we conducted a prospective study that included former drug users who were treated with isoniazid for latent tuberculosis infection. Of 415 patients, 20 (4.8%; 95% confidence interval [CI], 3-7.4) had hepatotoxicity diagnosed, and 6 (1.4%; 95% CI, 0.5-3.2) developed clinical hepatitis, none of whom had serious symptoms. The only 2 factors independently associated with isoniazid hepatotoxicity were excessive alcohol consumption (odds ratio [OR]; 4.2, 95% CI, 1.6-10.8; P=.002) and a high baseline alanine transaminase level (OR, 4.3; 95% CI, 1.6-11.4; P=.002). The presence of hepatitis C virus antibodies was associated with hepatotoxicity only on univariate analysis. Treatment with isoniazid in drug users appears to be safe and well tolerated, although frequent asymptomatic elevations in transaminase levels were observed.
Mild hepatic dysfunction, as evidenced by mild and transient increases in serum AST (SGOT), ALT (SGPT), and bilirubin concentrations, has occurred in approximately 10-20% of patients receiving isoniazid, usually during the first 4-6 months of therapy. In most cases, enzyme concentrations return to pretreatment values despite continuation of isoniazid, but progressive liver dysfunction, bilirubinuria, jaundice, and severe and sometimes fatal hepatitis have occurred rarely. The incidence of isoniazid-associated hepatitis is lowest in patients younger than 20 years of age and greatest in daily users of alcohol and patients 35 years of age or older. The American Academy of Pediatrics (AAP) states that the incidence of hepatitis during isoniazid therapy is so low in otherwise healthy infants, children, and adolescents that routine determination of serum aminotransferase concentrations are not recommended. The manufacturers state that progressive liver damage may occur in up to 2.3% of patients older than 50 years of age who receive isoniazid. However, data from one study suggest that hepatitis occurs in approximately 4.5% of patients older than 65 years of age who receive the drug. If symptoms of hepatitis or signs suggestive of hepatic damage occur during isoniazid therapy, the drug should be discontinued promptly.
Isoniazid has been reported to cause severe, and sometimes fatal, age related hepatitis. If signs and symptoms of hepatotoxicity occur, isoniazid should be discontinued promptly. The incidence of clinical hepatitis in young, healthy adults is 0.3%, but can increase to 2.6% for those who drink alcohol daily, have chronic liver disease, or are elderly.
Isoniazid may be taken with meals if gastrointestinal irritation occurs. Antacids may also be taken. However, isoniazid should be taken at least 1 hour before aluminum-containing antacids.
For more Drug Warnings (Complete) data for ISONIAZID (30 total), please visit the HSDB record page.

Biological Half Life

Fast acetylators: 0.5 to 1.6 hours. Slow acetylators: 2 to 5 hours.
Adults (including elderly patients)- Fast acetylators: 0.5 to 1.6 hr. Slow acetylators: 2 to 5 hr. Acute and chronic liver disease: May be prolonged (6.7 hr vs 3.2 hr in controls),
Children (age 1.5 to 15 years)-2.3 to 4.9 hours.
Neonates-7.8 and 19.8 hours in newborns who received isoniazid transplacentally. The long half-life may be due to the limited acetylation capacity of neonates.

Use Classification

Veterinary drugs -> Live parasitic vaccines, Immunologicals for aves -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

OXIDATION OF 4-METHYLPYRIDINE OR 4-ETHYLPYRIDINE TO ISONICOTINIC ACID, WHICH IS REACTED AS THE METHYL OR ETHYL ESTER WITH HYDRAZINE OR HYDRAZINE HYDRATE
/IT IS/ PREPARED BY CONDENSING ISONICOTINIC ACID ETHYL ESTER WITH HYDRAZINE; FROM 4-CYANOPYRIDINE AND HYDRAZINE.
Prepared by condensing pyridine-4-carboxyethylate and hydrazine.
... Obtained by reaction of isonicotinic esters such as ethyl isonicotinate, or the 4-nitrile, with hydrazine.

General Manufacturing Information

4-Pyridinecarboxylic acid, hydrazide: ACTIVE
Prepn: Meyer, Mally, Monatsh. 33, 400 (1912); Lock, Pharm. Ind. 14, 366 (1952); Urbanski et al., Rocz. Chem. 27, 161 (1953); Gasson, U.S. Pat. 2,830,994 (1958 to Distillers).

Analytic Laboratory Methods

Many methods for the quantitative estimation of INH are known including iodometric, bromometric and argentometric methods, a vanadametric method, a potentiometric determination, a chromatographic determination, a gas chromatographic determination, color reactions and using chloramine-T.
FILTRATION, EVAPORATION; DETERMINATION OF ABSORBANCE FROM BENZYLIDINE ISONICOTINYLHYDRAZINE.
Method: AOAC 958.15, p-Aminosalicylic Acid and Isoniazid in Drugs; Procedure: spectrophotometric method; Analyte: isoniazid; Matrix: drugs; Detection Level: not provided.[

Clinical Laboratory Methods

ISONIAZID IS EXTRACTED FROM ALKALINIZED SERUM SAMPLE & THEN REEXTRACTED INTO DILUTE ACID. AFTER REACTION WITH TRANS-CINNAMALDEHYDE IT CAN BE IDENTIFIED & QUANTITATED BY SPECTROPHOTOMETRY.
DETERMINATION OF ISONIAZID IN BLOOD PLASMA BY SPECTROPHOTOMETRY.

Storage Conditions

Store below 40 °C (104 °C), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight, light-resistant container. Protect from freezing. NOTE: Crystallization may occur at low temperatures. Upon warming to room temperature, the crystals will redissolve.

Interactions

Concurrent use of prednisolone, and probably other related adrenocorticoids, with isoniazid may increase hepatic metabolism and/or excretion of isoniazid, leading to decreased plasma concentration and effectiveness of isoniazid, especially in patients who are rapid acetylators; isoniazid dosage adjustments may be required.
Concurrent daily use of alcohol may result in increased incidence of isoniazid-induced hepatotoxicity and increased metabolism of isoniazid; dosage adjustments of isoniazid may be necessary; patients should be monitored closely for signs of hepatotoxicity and should be advised to restrict intake of alcoholic beverages.
Chronic preoperative or perioperative use of isoniazid, a hepatic enzyme inhibitor, may decrease the plasma clearance and prolong the duration of action of alfentanil.
Antacids may delay and decrease absorption and serum concentrations of orally administered isoniazid; concurrent use should be avoided, or patients should be advised to take oral isoniazid at least 1 hour before aluminum-containing antacids.
For more Interactions (Complete) data for ISONIAZID (23 total), please visit the HSDB record page.

Stability Shelf Life

STABLE AT ROOM TEMP FOR MORE THAN 14 DAYS IN AQ SOLN AND MORE THAN 6 WK WHEN STORED AT ABOUT 4 °C.

Dates

Last modified: 08-15-2023
1: Bateman DN, Page CB. Antidotes to coumarins, isoniazid, methotrexate and thyroxine, toxins that work via metabolic processes. Br J Clin Pharmacol. 2016 Mar;81(3):437-45. doi: 10.1111/bcp.12736. Epub 2015 Oct 24. Review. PubMed PMID: 26255881.
2: Metushi IG, Uetrecht J, Phillips E. Mechanism of isoniazid-induced hepatotoxicity: then and now. Br J Clin Pharmacol. 2016 Jan 15. doi: 10.1111/bcp.12885. [Epub ahead of print] Review. PubMed PMID: 26773235.
3: Harries AD, Lawn SD, Suthar AB, Granich R. Benefits of combined preventive therapy with co-trimoxazole and isoniazid in adults living with HIV: time to consider a fixed-dose, single tablet coformulation. Lancet Infect Dis. 2015 Dec;15(12):1492-6. doi: 10.1016/S1473-3099(15)00242-X. Epub 2015 Oct 27. Review. PubMed PMID: 26515525.
4: Hassan HM, Guo HL, Yousef BA, Luyong Z, Zhenzhou J. Hepatotoxicity mechanisms of isoniazid: A mini-review. J Appl Toxicol. 2015 Dec;35(12):1427-32. doi: 10.1002/jat.3175. Epub 2015 Jun 10. Review. PubMed PMID: 26095833.
5: Yuen CM, Jenkins HE, Rodriguez CA, Keshavjee S, Becerra MC. Global and Regional Burden of Isoniazid-Resistant Tuberculosis. Pediatrics. 2015 Jul;136(1):e50-9. doi: 10.1542/peds.2015-0172. Epub 2015 Jun 1. Review. PubMed PMID: 26034243; PubMed Central PMCID: PMC4485010.
6: Akolo C, Bada F, Okpokoro E, Nwanne O, Iziduh S, Usoroh E, Ali T, Ibeziako V, Oladimeji O, Odo M. Debunking the myths perpetuating low implementation of isoniazid preventive therapy amongst human immunodeficiency virus-infected persons. World J Virol. 2015 May 12;4(2):105-12. doi: 10.5501/wjv.v4.i2.105. Review. PubMed PMID: 25964875; PubMed Central PMCID: PMC4419114.
7: Briggs MA, Emerson C, Modi S, Taylor NK, Date A. Use of isoniazid preventive therapy for tuberculosis prophylaxis among people living with HIV/AIDS: a review of the literature. J Acquir Immune Defic Syndr. 2015 Apr 15;68 Suppl 3:S297-305. doi: 10.1097/QAI.0000000000000497. Review. PubMed PMID: 25768869.
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